Antifungal agent 32
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It inhibits filamentation, biofilm formation, morphological switching, and adherence to epithelial cells . This makes it a valuable tool for research on Candida albicans infections.
Preparation Methods
Industrial Production Methods: Industrial production methods for antifungal agent 32 are not explicitly documented in public literature. it is likely that the production involves standard pharmaceutical manufacturing processes, including large-scale synthesis, purification, and formulation .
Chemical Reactions Analysis
Types of Reactions: Antifungal agent 32 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Antifungal agent 32 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study antifungal mechanisms and to develop new antifungal agents.
Medicine: It is investigated for its potential therapeutic applications in treating fungal infections.
Industry: It is used in the development of antifungal coatings and materials to prevent fungal growth.
Mechanism of Action
Antifungal agent 32 exerts its effects by inhibiting key processes in Candida albicans. It targets the fungal cell membrane and interferes with ergosterol synthesis, leading to increased membrane permeability and cell death . The compound also disrupts biofilm formation and morphological switching, which are critical for fungal virulence .
Comparison with Similar Compounds
Azoles: These compounds inhibit ergosterol synthesis by targeting lanosterol 14α-demethylase.
Polyenes: These compounds bind to ergosterol in the fungal cell membrane, causing it to leak electrolytes.
Echinocandins: These compounds inhibit β-(1,3)-D-glucan synthesis, leading to cell wall destabilization.
Uniqueness: Antifungal agent 32 is unique in its ability to inhibit multiple virulence factors of Candida albicans, including filamentation, biofilm formation, and adherence to epithelial cells . This multi-targeted approach makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C25H28N2O |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(2S,5S)-2-benzyl-5-[(4-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C25H28N2O/c1-3-7-20(8-4-1)15-23-17-27-24(18-26-23)16-21-11-13-25(14-12-21)28-19-22-9-5-2-6-10-22/h1-14,23-24,26-27H,15-19H2/t23-,24-/m0/s1 |
InChI Key |
GMHWCRVBSHSBCE-ZEQRLZLVSA-N |
Isomeric SMILES |
C1[C@@H](NC[C@@H](N1)CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
C1C(NCC(N1)CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.